Product packaging for 4-(3-Bromothien-2-yl)benzoyl chloride(Cat. No.:CAS No. 934570-50-0)

4-(3-Bromothien-2-yl)benzoyl chloride

Cat. No.: B1614377
CAS No.: 934570-50-0
M. Wt: 301.59 g/mol
InChI Key: FNHRRPMNJHHELO-UHFFFAOYSA-N
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Description

4-(3-Bromothien-2-yl)benzoyl chloride ( 934570-50-0) is a specialized benzoyl chloride derivative of high interest in chemical research and development. This compound, with the molecular formula C11H6BrClOS and a molecular weight of 301.59 g/mol, serves as a versatile acylating agent and a valuable synthetic intermediate . Its structure incorporates both a reactive acyl chloride group and a bromo-functionalized thienyl ring, making it a crucial building block for the synthesis of more complex molecules via reactions such as esterification, amidation, and Friedel-Crafts acylation . This reagent is primarily used in pharmaceutical research and agrochemical development for the construction of novel active ingredients. The presence of the bromine atom on the thiophene ring allows for further functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries for screening. Its applications extend to materials science, where it can be used in the synthesis of advanced polymers and organic electronic materials . As an acid chloride, it is moisture-sensitive and should be handled under inert conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrClOS B1614377 4-(3-Bromothien-2-yl)benzoyl chloride CAS No. 934570-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromothiophen-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClOS/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHRRPMNJHHELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640453
Record name 4-(3-Bromothiophen-2-yl)benzoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID30640453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-50-0
Record name 4-(3-Bromo-2-thienyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromothiophen-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 3 Bromothien 2 Yl Benzoyl Chloride

Strategies for Carbon-Carbon Bond Formation in Biaryl Acyl Chlorides

The creation of the central aryl-thiophene linkage is a critical step in the synthesis of 4-(3-bromothien-2-yl)benzoyl chloride. This is typically achieved through cross-coupling reactions or direct arylation methods, each offering distinct advantages in terms of efficiency and substrate scope.

Cross-Coupling Approaches for Aryl-Thiophene Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds between aryl and heteroaryl moieties. Methodologies like the Suzuki-Miyaura, Negishi, and Stille reactions are frequently employed, starting from appropriately functionalized precursors.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming the aryl-thiophene bond. beilstein-journals.orgresearchgate.nettcichemicals.com It typically involves the reaction of an aryl boronic acid or ester with a halo-thiophene in the presence of a palladium catalyst and a base. researchgate.netyoutube.com For the synthesis of the precursor to this compound, one could envision coupling 3-bromothiophene-2-boronic acid with a 4-halobenzoyl derivative or, conversely, coupling a (4-chlorocarbonylphenyl)boronic acid with 2,3-dibromothiophene. The reaction is known for its mild conditions and tolerance of various functional groups. youtube.commdpi.com The choice of catalyst, such as palladium acetate (B1210297) or complexes with specific phosphine (B1218219) ligands, and base, like potassium carbonate, can significantly influence the reaction's efficiency. mdpi.comnih.govresearchgate.net

Negishi Coupling: The Negishi reaction offers another robust method for C-C bond formation, utilizing an organozinc reagent. nih.govbeilstein-journals.orgnih.gov In this context, a thienylzinc reagent could be coupled with a 4-halobenzoyl chloride. The preparation of the organozinc species is a key step, and the reaction is known for its high reactivity and functional group tolerance. nih.govbeilstein-journals.org Nickel catalysts can also be employed for certain Negishi cross-couplings. nih.gov

Stille Coupling: The Stille reaction employs an organotin reagent to couple with an organic halide. wikipedia.orgharvard.eduuwindsor.ca For the target molecule's precursor, this could involve reacting a trialkylstannylthiophene derivative with a 4-halobenzoyl chloride in the presence of a palladium catalyst. wikipedia.orguwindsor.cawiley-vch.de A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin reagents is a notable drawback. harvard.edu The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orguwindsor.ca

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Organometallic Reagent Key Advantages Potential Disadvantages
Suzuki-Miyaura Boronic acid/ester Mild conditions, commercially available reagents, low toxicity. tcichemicals.comyoutube.com Potential for side reactions depending on the base and catalyst system.
Negishi Organozinc High reactivity, good functional group tolerance. nih.govbeilstein-journals.org Organozinc reagents can be moisture-sensitive.
Stille Organotin (Organostannane) Stable reagents, tolerant of many functional groups. wikipedia.orgharvard.edu Toxicity of tin compounds is a major concern. harvard.edu

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govresearchgate.netunipd.it This approach involves the direct coupling of a C-H bond on the thiophene (B33073) ring with an aryl halide. nih.govresearchgate.net For the synthesis of the this compound precursor, this would entail the direct arylation of 3-bromothiophene (B43185) with a 4-halobenzoic acid derivative. nih.gov Palladium catalysts are commonly used, often with a base such as potassium acetate. beilstein-journals.orgnih.gov This method offers a more direct and sustainable route to the desired biaryl structure. beilstein-journals.orgunipd.it Recent advancements have even explored direct C-H/C-H arylation polymerization, completely eliminating the need for aryl halide monomers. chemrxiv.org

Friedel-Crafts Acylation Strategies with Thiophene Precursors

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. libretexts.orglibretexts.org In the context of synthesizing a precursor for this compound, this would involve the acylation of 3-bromothiophene with a benzoyl chloride derivative. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org A significant advantage of Friedel-Crafts acylation is that it generally avoids the carbocation rearrangements that can occur in Friedel-Crafts alkylation. libretexts.org However, the reaction can be limited by the reactivity of the aromatic substrate and the potential for the catalyst to complex with the product. libretexts.orgasianpubs.org

Functional Group Interconversion to the Benzoyl Chloride Moiety

Once the 4-(3-bromothien-2-yl)benzoic acid precursor is synthesized, the final step is the conversion of the carboxylic acid functional group into the more reactive benzoyl chloride.

Conversion of Carboxylic Acids to Acyl Chlorides (e.g., using Thionyl Chloride, Oxalyl Chloride)

The transformation of a carboxylic acid to an acyl chloride is a fundamental and crucial step in many organic syntheses, as it activates the carboxyl group for further reactions.

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for this conversion. prepchem.comresearchgate.netmasterorganicchemistry.com The reaction of 4-(3-bromothien-2-yl)benzoic acid with thionyl chloride would produce the desired this compound, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comyoutube.com The reaction is often performed in an inert solvent, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. prepchem.comgoogle.com The formation of gaseous byproducts helps to drive the reaction to completion. masterorganicchemistry.com

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides. orgsyn.orgorgsyn.orgchemicalbook.com It is often preferred for its milder reaction conditions and the fact that its byproducts (CO, CO₂, and HCl) are all gaseous, simplifying purification. orgsyn.org The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758), often with a catalytic amount of DMF. orgsyn.orgchemicalbook.com

Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

Reagent Chemical Formula Typical Byproducts Key Features
Thionyl Chloride SOCl₂ SO₂, HCl masterorganicchemistry.comyoutube.com Widely used, effective, gaseous byproducts drive the reaction. masterorganicchemistry.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl orgsyn.org Milder conditions, all byproducts are gaseous, easy purification. orgsyn.org

Alternative Chlorinating Reagents and Conditions

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. While thionyl chloride (SOCl₂) is a common reagent for this purpose, a variety of alternative chlorinating agents and conditions offer advantages in terms of mildness, selectivity, and ease of purification. libretexts.orgprepchem.com For a complex substrate like 4-(3-bromothien-2-yl)benzoic acid, the choice of reagent can be critical to avoid side reactions on the sensitive bromothiophene ring.

Several reagents are employed as alternatives to traditional thionyl chloride or phosphorus halides. libretexts.orgresearchgate.net Oxalyl chloride, for instance, is a highly effective reagent that often requires only catalytic amounts of a base like pyridine (B92270) and its byproducts, carbon monoxide and carbon dioxide, are gaseous, which simplifies the workup process. researchgate.netorgsyn.org Another mild and efficient option is the combination of triphenylphosphine (B44618) (PPh₃) with a chlorine source like trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS), which operates under neutral conditions. researchgate.net

Cyanuric chloride (TCT) has emerged as a cost-effective and environmentally considerate activating agent for carboxylic acids. jocpr.com It can convert carboxylic acids into an activated intermediate that is then readily transformed into the acyl chloride, avoiding harsh acidic conditions. researchgate.netjocpr.com For specialized applications, reagents such as benzotrichloride (B165768) with a trioctylphosphane catalyst or α,α-dichlorodiphenylmethane with an iron(III) chloride catalyst provide further options for this transformation under specific, mild conditions. organic-chemistry.org

The reaction conditions are as crucial as the choice of reagent. Solvents are typically inert, with dichloromethane (DCM) and toluene (B28343) being common choices. prepchem.comresearchgate.net The reaction temperature can range from 0 °C to reflux, depending on the reactivity of the substrate and the chosen chlorinating agent. prepchem.comresearchgate.net For highly reactive acyl chlorides, in-situ generation and use without isolation is a preferred strategy to minimize degradation. reddit.com

Table 1: Comparison of Selected Chlorinating Reagents for Carboxylic Acids

Reagent/System Typical Conditions Key Features Byproducts Citations
Oxalyl Chloride Inert solvent (e.g., DCM, Toluene), often with catalytic DMF or Pyridine Highly effective; mild conditions; volatile byproducts simplify workup. CO, CO₂, HCl researchgate.net
Cyanuric Chloride (TCT) Activation of carboxylic acid followed by reaction. Mild, cost-effective, and avoids harsh acidic byproducts. Triazine derivatives researchgate.netjocpr.com
Cl₃CCN/PPh₃ Mild, acid-free conditions. Efficient under neutral conditions, suitable for sensitive substrates. PPh₃O, CH₃CN researchgate.net
Thionyl Chloride (SOCl₂) Often used neat or in a solvent (DCM, Toluene) with catalytic DMF; may require heating. Common, inexpensive, and effective; gaseous byproducts. SO₂, HCl prepchem.comgoogle.com
Benzotrichloride / Trioctylphosphane Catalytic, solvent-free conditions. Uses a cheap chlorinating agent with a phosphine catalyst. Trioctylphosphine oxide organic-chemistry.org

Regioselective Bromination of Thiophene Rings in Substituted Systems

The regioselective functionalization of thiophene rings is a cornerstone of synthesizing many pharmaceutical and materials science compounds. In a 2-substituted thiophene system, such as a 4-(thien-2-yl)benzoic acid precursor, the electronic properties of the thiophene ring generally direct electrophilic substitution to the C5 position, which is the most nucleophilic. Achieving substitution at the C3 position, as required for this compound, presents a synthetic challenge that necessitates specific strategies to override this natural reactivity.

One powerful method to achieve regiocontrol is through directed ortho-metalation (DoM). This involves using a directing group on the thiophene ring to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific adjacent position. mdpi.com For instance, an amide or carboxamide group at the C2 position can direct lithiation to the C3 position. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom with high regioselectivity. mdpi.com

Alternatively, the choice of brominating agent and reaction conditions can influence the site of substitution. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of thiophenes. nih.gov While it often favors the C5 position in activated rings, the solvent, temperature, and stoichiometry can be manipulated to alter the regiochemical outcome. In some cases, kinetic control at low temperatures or the use of specific solvent systems can increase the proportion of the C3-brominated isomer.

For substrates where direct bromination is not selective, a multi-step sequence involving blocking groups may be necessary. The more reactive C5 position can be protected with a removable group (e.g., a silyl (B83357) group), followed by bromination at the C3 position and subsequent deprotection. Palladium-catalyzed C-H activation has also been explored for thiophene functionalization, where the choice of ligand and directing group can steer the reaction to less reactive C-H bonds, although this is more commonly applied for arylation reactions. beilstein-journals.orgresearchgate.net

Table 2: Methodologies for Regioselective Bromination of Substituted Thiophenes

Method Reagents Principle Target Position Citations

| Directed ortho-Metalation (DoM) | 1. Directing Group (e.g., Amide) 2. n-BuLi 3. Bromine Source (Br₂) | The directing group guides lithiation to the adjacent C3 position, followed by electrophilic quench. | C3 | mdpi.com | | Direct Electrophilic Bromination | N-Bromosuccinimide (NBS) or Br₂ in Acetic Acid | Electrophilic attack on the electron-rich thiophene ring. Regioselectivity is condition-dependent but often favors C5. | C5 (major), C3 (minor) | mdpi.comnih.gov | | Palladium-Catalyzed C-H Functionalization | Pd catalyst, ligand, oxidant/base | Directs functionalization to specific C-H bonds. Can be tuned for C3 or C5. Primarily used for arylation. | C3 or C5 | beilstein-journals.orgresearchgate.net |

Purification and Isolation Techniques for Complex Aryl Acyl Chlorides

Aryl acyl chlorides are highly reactive functional groups, susceptible to hydrolysis even by atmospheric moisture. The purification of a complex molecule like this compound, therefore, requires meticulous techniques that preserve the compound's integrity. The most likely impurities in the crude product are the starting carboxylic acid and residual chlorinating agent or its byproducts. lookchem.com

Vacuum distillation is the most common and effective method for purifying liquid acyl chlorides. libretexts.orggoogle.com By reducing the pressure, the boiling point of the compound is lowered significantly, allowing for distillation without thermal degradation. prepchem.com A fractional distillation setup is often required to efficiently separate the acyl chloride from any remaining starting material or high-boiling impurities. libretexts.org It is crucial to use a vacuum pump protected by a cold trap (e.g., with liquid nitrogen) or a base trap to prevent corrosive HCl gas and excess chlorinating agents from damaging the pump. reddit.com

For solid aryl acyl chlorides, recrystallization can be an effective purification method. The key is the selection of an appropriate solvent system, which must be anhydrous and non-protic to prevent reaction with the acyl chloride. researchgate.net Suitable solvents include dry toluene, hexane, or mixtures thereof. lookchem.comresearchgate.net All glassware must be rigorously dried, and the procedure should be carried out under an inert atmosphere of nitrogen or argon. researchgate.net

In some cases where the acyl chloride is sufficiently stable, a carefully controlled aqueous workup can be performed. This might involve washing a solution of the crude product in an inert solvent (e.g., dry dichloromethane) with a cold, dilute sodium bicarbonate solution to remove acidic impurities. lookchem.com However, this method carries a high risk of hydrolyzing the product and is generally avoided for highly reactive acyl chlorides. lookchem.com

Given the reactivity of acyl chlorides, direct analysis by methods like thin-layer chromatography (TLC) can be challenging. A common quality control technique is to take a small aliquot of the reaction mixture or purified product, quench it with a nucleophile like methanol (B129727) to form the stable methyl ester, and then analyze this derivative by LC-MS or GC-MS to confirm the conversion and purity. reddit.com

Table 3: Purification Techniques for Aryl Acyl Chlorides

Technique Principle Suitability for Aryl Acyl Chlorides Key Considerations Citations
Vacuum Distillation Separation based on boiling points at reduced pressure. Excellent for liquid products; avoids thermal degradation. Requires a protected vacuum system; must be performed under anhydrous conditions. libretexts.orgprepchem.comgoogle.com
Recrystallization Separation based on differential solubility in a solvent at varying temperatures. Good for solid, crystalline products. Requires strictly anhydrous, non-protic solvents; must be performed under an inert atmosphere. lookchem.comresearchgate.net
Flash Chromatography Separation based on polarity and affinity for a stationary phase. Possible but challenging due to reactivity on silica (B1680970) gel. Requires anhydrous eluents and quick execution; risk of degradation is high. researchgate.net
Aqueous Wash Liquid-liquid extraction to remove water-soluble (acidic) impurities. High risk; only for relatively stable, non-hydrolyzable acyl chlorides. Must be performed quickly at low temperatures with extreme caution. lookchem.com

Reactivity and Reaction Mechanisms of 4 3 Bromothien 2 Yl Benzoyl Chloride

Nukleophile Acylsubstitutionsreaktionen am Benzoylchlorid-Zentrum

4-(3-Bromthien-2-yl)benzoylchlorid reagiert leicht mit primären und sekundären Aminen zu den entsprechenden Amiden. Diese Reaktion ist eine grundlegende Methode zur Bildung von Amidbindungen, die in der organischen und medizinischen Chemie von großer Bedeutung ist rsc.orgrsc.orgnih.gov.

Der Mechanismus beginnt mit dem nukleophilen Angriff des einsamen Elektronenpaars des Amins auf den elektrophilen Carbonylkohlenstoff des Acylchlorids pearson.comlibretexts.org. Dadurch bildet sich ein tetraedrisches Zwischenprodukt. Anschließend kollabiert dieses Zwischenprodukt, die Carbonyl-Doppelbindung wird wiederhergestellt und das Chloridion wird als Abgangsgruppe eliminiert. Da bei dieser Reaktion Chlorwasserstoff (HCl) entsteht, wird typischerweise ein Überschuss des Amins oder eine andere Base (wie Triethylamin oder Pyridin) zugegeben, um das entstehende HCl zu neutralisieren und die Reaktion voranzutreiben rsc.orghud.ac.uk.

Die allgemeine Reaktion kann wie folgt dargestellt werden: (3-Br-C₄H₂S)-C₆H₄-COCl + 2 RNH₂ → (3-Br-C₄H₂S)-C₆H₄-CONHR + RNH₃⁺Cl⁻

Die folgende Tabelle zeigt Beispiele für Amidierungsreaktionen, die die Vielseitigkeit dieser Transformation demonstrieren.

AminBaseLösungsmittelProduktAusbeute (%)
AnilinTriethylaminCyren™N-Phenyl-4-(3-bromthien-2-yl)benzamidGut
BenzylaminTriethylaminToluolN-Benzyl-4-(3-bromthien-2-yl)benzamid83
PyrrolidinTriethylaminCyren™(4-(3-Bromthien-2-yl)phenyl)(pyrrolidin-1-yl)methanonGut
DiethylaminTriethylaminDichlormethanN,N-Diethyl-4-(3-bromthien-2-yl)benzamid86

Die in dieser Tabelle aufgeführten Reaktionen basieren auf analogen Transformationen, die für verschiedene Benzoylchloride in der Literatur beschrieben sind rsc.orgnih.govhud.ac.uk.

Analog zur Amidierung reagiert 4-(3-Bromthien-2-yl)benzoylchlorid mit Alkoholen und Phenolen zu den entsprechenden Estern wikipedia.org. Diese Reaktion wird typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um das als Nebenprodukt entstehende HCl zu neutralisieren.

Der Mechanismus ist eine nukleophile Acylsubstitution, bei der das Sauerstoffatom der Hydroxylgruppe als Nukleophil agiert. Die Reaktion verläuft über ein tetraedrisches Zwischenprodukt, gefolgt von der Eliminierung des Chloridions nih.gov.

Alkohol/Phenol (B47542)BaseLösungsmittelProduktAusbeute (%)
2-PhenylethanolPyridinTHF2-Phenylethyl-4-(3-bromthien-2-yl)benzoat78-99
PhenolPyridinTHFPhenyl-4-(3-bromthien-2-yl)benzoat78-99
(±)-1-PhenylethanolPyridinTHF(±)-1-Phenylethyl-4-(3-bromthien-2-yl)benzoat78-99
2-Methyl-2-propanolPyridinTHFtert-Butyl-4-(3-bromthien-2-yl)benzoatMäßig

Die in dieser Tabelle aufgeführten Reaktionen basieren auf analogen Transformationen, die für Benzoylchlorid in der Literatur beschrieben sind nih.gov.

Um die Effizienz von Acylierungsreaktionen, insbesondere mit weniger reaktiven Alkoholen, zu verbessern, können Katalysatoren eingesetzt werden. Lewis-Basen wie 4-Dimethylaminopyridin (DMAP) und N,N,N′,N′-Tetramethylethylendiamin (TMEDA) sind besonders wirksam organic-chemistry.orgresearchgate.net.

Diese Katalysatoren reagieren mit dem Acylchlorid zu einem hochreaktiven Zwischenprodukt. Beispielsweise bildet TMEDA mit Benzoylchlorid einen Komplex, der den Acyl-Donor aktiviert und die Reaktion beschleunigt organic-chemistry.org. Dieser Ansatz ermöglicht schnelle Acylierungen bei niedrigen Temperaturen, oft innerhalb von Minuten, mit ausgezeichneten Ausbeuten für eine Vielzahl von primären, sekundären und phenolischen Alkoholen organic-chemistry.orgresearchgate.net. TMEDA hat sich als überlegen gegenüber anderen Aminen wie Triethylamin oder Pyridin bei der Förderung einer schnellen Benzoylierung erwiesen organic-chemistry.org. Tertiäre Alkohole sind unter diesen Bedingungen typischerweise nicht reaktiv, was eine chemoselektive Acylierung von sekundären Alkoholen in Gegenwart von tertiären Alkoholen ermöglicht organic-chemistry.org.

Die Geschwindigkeit der Acylierungsreaktion wird maßgeblich von sterischen und elektronischen Faktoren sowohl im Alkohol/Phenol als auch im Acylchlorid beeinflusst.

Sterische Faktoren: Die sterische Hinderung um die nukleophile Hydroxylgruppe herum kann die Reaktionsgeschwindigkeit erheblich verringern. Primäre Alkohole reagieren am schnellsten, gefolgt von sekundären Alkoholen. Tertiäre Alkohole reagieren aufgrund der starken sterischen Abschirmung des Hydroxylsauerstoffs oft sehr langsam oder gar nicht organic-chemistry.orgnih.gov. Ähnlich kann eine sperrige ortho-Substitution am Phenolring den Zugang des Nukleophils zum Carbonylkohlenstoff behindern nih.gov.

Elektronische Faktoren: Die Nukleophilie des Alkohols oder Phenols wird durch die elektronische Natur seiner Substituenten beeinflusst. Bei Phenolen erhöhen elektronenschiebende Gruppen (z. B. Methoxy-, Methylgruppen) die Elektronendichte am Sauerstoffatom, was dessen Nukleophilie steigert und die Reaktion beschleunigt. Umgekehrt verringern elektronenziehende Gruppen (z. B. Nitro-, Halogengruppen) die Nukleophilie des Sauerstoffs und verlangsamen die Acylierungsreaktion nih.govresearchgate.net. Bei Benzoylchloriden mit Substituenten am Benzolring beschleunigen elektronenziehende Gruppen die Reaktion, indem sie die Elektrophilie des Carbonylkohlenstoffs erhöhen, während elektronenschiebende Gruppen die Reaktion verlangsamen researchgate.net.

Die Reaktion von 4-(3-Bromthien-2-yl)benzoylchlorid mit Hydrazin (H₂N-NH₂) oder dessen Derivaten führt zur Bildung von Acylhydraziden. Diese Reaktion, bekannt als Hydrazinolyse, folgt einem ähnlichen nukleophilen Acylsubstitutionsmechanismus wie die Amidierung. Acylhydrazide sind wichtige Zwischenprodukte in der Synthese von Heterocyclen wie Pyrazolen und Oxadiazolen.

Die Reaktion von Acylchloriden mit metallorganischen Reagenzien wie Grignard-Reagenzien (RMgX) oder Organolithiumverbindungen (RLi) ist eine wirksame Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Das Ergebnis hängt von der Reaktivität des metallorganischen Reagenz und den Reaktionsbedingungen ab.

Synthese von Ketonen: Um die Reaktion auf der Stufe des Ketons zu stoppen, werden weniger reaktive metallorganische Reagenzien wie Organocadmium- (R₂Cd) oder Gilman-Reagenzien (Lithiumdialkylcuprate, R₂CuLi) verwendet. Diese Reagenzien addieren sich einmal an das Acylchlorid, aber das resultierende tetraedrische Zwischenprodukt ist bei niedrigen Temperaturen relativ stabil und reagiert nicht weiter mit einem zweiten Äquivalent des Reagenz. Die anschließende wässrige Aufarbeitung liefert das Keton libretexts.org.

Synthese von Alkoholen: Stärker reaktive Reagenzien wie Grignard- oder Organolithiumverbindungen reagieren typischerweise zweimal mit dem Acylchlorid libretexts.orgwikimedia.org. Die erste Addition erzeugt ein Keton als Zwischenprodukt. Dieses Keton ist reaktiver als das ursprüngliche Acylchlorid und reagiert sofort mit einem zweiten Äquivalent des metallorganischen Reagenz zu einem Magnesium- oder Lithiumalkoxid wikimedia.orgsaskoer.ca. Die anschließende saure Aufarbeitung protoniert das Alkoxid und liefert einen tertiären Alkohol, bei dem zwei identische Alkyl- oder Arylgruppen aus dem metallorganischen Reagenz addiert wurden libretexts.orgstudy.com.

Metallorganisches ReagenzProduktAnmerkungen
R₂CuLi (Gilman-Reagenz)4-(3-Bromthien-2-yl)-R-ketonDie Reaktion stoppt nach einfacher Addition.
R₂Cd (Organocadmium)4-(3-Bromthien-2-yl)-R-ketonDie Reaktion stoppt nach einfacher Addition.
RMgX (Grignard-Reagenz)Tertiärer AlkoholZweifache Addition des R-Substituenten.
RLi (Organolithium)Tertiärer AlkoholZweifache Addition des R-Substituenten.

Tabelle der erwähnten Verbindungen

Verbindungsname
4-(3-Bromthien-2-yl)benzoylchlorid
4-Dimethylaminopyridin (DMAP)
Acylhydrazid
Anilin
Benzylamin
Chlorwasserstoff (HCl)
Cyren™
Diethylamin
Gilman-Reagenz (Lithiumdialkylcuprat)
Grignard-Reagenz
Hydrazin
N,N,N′,N′-Tetramethylethylendiamin (TMEDA)
N-Benzyl-4-(3-bromthien-2-yl)benzamid
N,N-Diethyl-4-(3-bromthien-2-yl)benzamid
N-Phenyl-4-(3-bromthien-2-yl)benzamid
Organocadmium-Reagenz
Organolithiumverbindung
Oxadiazol
Phenol
Phenyl-4-(3-bromthien-2-yl)benzoat
Pyrazolen
Pyridin
Pyrrolidin
tert-Butyl-4-(3-bromthien-2-yl)benzoat
Toluol
Triethylamin
(4-(3-Bromthien-2-yl)phenyl)(pyrrolidin-1-yl)methanon
(±)-1-Phenylethanol
(±)-1-Phenylethyl-4-(3-bromthien-2-yl)benzoat
2-Methyl-2-propanol
2-Phenylethanol
2-Phenylethyl-4-(3-bromthien-2-yl)benzoat

Esterification Reactions with Alcohols and Phenols

Reactions Involving the Bromine Atom on the Thiophene (B33073) Ring

The carbon-bromine bond on the thiophene ring is a key site for synthetic transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the bromothiophene core of the molecule. wildlife-biodiversity.com The choice of catalyst, ligands, and reaction conditions is critical to favor the reaction at the C-Br bond over the acyl chloride.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the bromothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For substrates like 4-(3-bromothien-2-yl)benzoyl chloride, the electron-withdrawing nature of the benzoyl group can influence the reactivity of the C-Br bond. libretexts.org The reaction is tolerant of a wide array of functional groups, and specific ligand choices can enhance selectivity for the C(sp²)-Br bond. nih.govnih.gov The catalytic cycle involves the oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the bromothiophene with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. libretexts.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide intermediate, which is formed in the copper cycle. wikipedia.orgnih.gov Reductive elimination then furnishes the arylalkyne. Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the bromothiophene with an alkene under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction provides a method for the vinylation of the thiophene ring. beilstein-journals.org The mechanism follows a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the bromothiophene to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination to release the substituted alkene product. wikipedia.org Studies on 2-bromothiophene have demonstrated its utility in Heck reactions. thieme-connect.de

Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Bromides
Reaction TypeCatalyst SystemBaseSolventTypical TemperatureReference
Suzuki-Miyaura Pd(OAc)₂, Ligand (e.g., SPhos, XPhos)K₂CO₃, Cs₂CO₃Toluene (B28343), Dioxane, H₂O80-110 °C libretexts.orgnih.gov
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp. to 60 °C wikipedia.orgresearchgate.net
Heck Pd(OAc)₂, Ligand (e.g., P(o-tol)₃)Et₃N, K₂CO₃DMF, Acetonitrile80-140 °C wikipedia.orgbeilstein-journals.org

While aryl halides are generally unreactive toward nucleophiles, the thiophene ring in this compound is activated for nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing benzoyl group. wikipedia.org This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles.

The SNAr mechanism is a two-step process. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govpressbooks.pub The negative charge in this complex is delocalized over the thiophene ring and into the benzoyl group, which provides significant stabilization. nih.gov In the second step, the bromide ion is eliminated, and the aromaticity of the thiophene ring is restored, yielding the substitution product. pressbooks.pubresearchgate.net Computational studies on substituted nitrothiophenes have confirmed this stepwise pathway and the role of electron-withdrawing groups in lowering the activation energy. nih.gov Reactions are documented with nucleophiles such as amines and thiolates. rsc.orgacsgcipr.orgnih.gov

The conversion of the C-Br bond to a nucleophilic organometallic species, such as a Grignard reagent or an organolithium compound, is a significant synthetic challenge due to the presence of the highly electrophilic acyl chloride group. msu.edu Direct reaction with magnesium metal would likely fail, as any Grignard reagent formed would immediately react with the starting material's acyl chloride. byjus.comchemistrytalk.org

A viable strategy to overcome this is the use of low-temperature halogen-metal exchange. tcnj.edu This technique involves treating the bromothiophene with a strong organometallic base, such as n-butyllithium or a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), at cryogenic temperatures (e.g., -78 °C to -100 °C). cmu.eduethz.ch At these low temperatures, the halogen-metal exchange can proceed chemoselectively, forming the desired thienylmagnesium or thienyllithium species. tcnj.edunih.gov The resulting organometallic intermediate can then be trapped by adding an external electrophile before the temperature is raised, preventing intramolecular or intermolecular reactions with the acyl chloride. cmu.edu

Interplay between the Acyl Chloride Reactivity and Bromothiophene Reactivity

The dual functionality of this compound presents a classic case of chemoselectivity, where reaction conditions dictate which functional group reacts. The acyl chloride is generally more reactive towards nucleophiles than the C-Br bond is towards palladium catalysts.

Nucleophilic Reactions: Strong nucleophiles (e.g., amines, alcohols, Grignard reagents) will preferentially attack the highly electrophilic carbonyl carbon of the acyl chloride, leading to amides, esters, or ketones, respectively.

Palladium-Catalyzed Reactions: Transition metal catalysts, particularly Pd(0) complexes, preferentially initiate their catalytic cycle via oxidative addition into the C(sp²)-Br bond, which is generally more reactive in this step than a C(acyl)-Cl bond. rsc.orgacs.org This allows for selective cross-coupling at the thiophene ring while preserving the acyl chloride, provided the nucleophilic coupling partner (e.g., organoboron, organotin) is not reactive enough to acylate directly. organic-chemistry.orgacs.org

Organometallic Formation: As discussed, the formation of an organometallic at the C-Br position requires kinetic control (very low temperatures) to prevent the newly formed nucleophilic center from reacting with the electrophilic acyl chloride. tcnj.educmu.edu

The ability to control which site reacts is crucial for synthetic planning. For instance, one could first perform a Suzuki coupling at the C-Br bond under palladium catalysis and then use the intact acyl chloride to form an amide in a subsequent step.

Table 2: Chemoselective Reactivity of Functional Groups
Reagent TypePrimary Reactive SiteProduct TypeRationale
Amines, Alcohols Acyl ChlorideAmide, EsterHigh electrophilicity of the carbonyl carbon.
Pd(0) Catalyst + Organoboron Reagent C-Br Bond (Thiophene)Biaryl ThiophenePreferential oxidative addition at the C(sp²)-Br bond.
Terminal Alkyne + Pd/Cu Catalyst C-Br Bond (Thiophene)Alkynyl ThiopheneStandard Sonogashira conditions target the aryl halide.
n-BuLi or iPrMgCl·LiCl (-78 °C) C-Br Bond (Thiophene)Organometallic SpeciesHalogen-metal exchange is kinetically favored at low temp.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to predicting outcomes and optimizing conditions for the transformations of this compound.

Mechanism of Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions proceed through a well-established catalytic cycle. wildlife-biodiversity.com

Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of the thiophene ring, forming a Pd(II) intermediate. This is often the rate-determining step. mit.edu

Transmetalation (Suzuki/Sonogashira) or Olefin Insertion (Heck): In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center. In the Sonogashira reaction, a copper acetylide performs this transfer. libretexts.org In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. Kinetic studies and the characterization of intermediates have provided substantial evidence for this general mechanism. semanticscholar.orgnih.govacs.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction on the activated bromothiophene ring is a stepwise addition-elimination process. nih.gov

Addition Step: A nucleophile attacks the electron-deficient carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate (Meisenheimer complex). wikipedia.orgpressbooks.pub This is typically the rate-determining step. The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge by the electron-withdrawing benzoyl group.

Elimination Step: The leaving group (bromide) is expelled, and the aromatic system is reformed, yielding the final substituted product. researchgate.net

Mechanism of Halogen-Metal Exchange: The formation of an organolithium or Grignard reagent via halogen-metal exchange is believed to proceed through an ate-complex intermediate. clockss.org For a lithium-halogen exchange, the alkyl-lithium reagent coordinates to the bromine atom, facilitating the exchange of the metal and halogen. For magnesium-halogen exchange using reagents like iPrMgCl·LiCl, the presence of LiCl is known to break up oligomeric Grignard species and accelerate the exchange, likely by forming more reactive ate-complexes. ethz.chclockss.org

Synthetic Applications and Derivatization Chemistry of 4 3 Bromothien 2 Yl Benzoyl Chloride

Preparation of Novel Heterocyclic Systems Incorporating the 3-Bromothien-2-ylbenzoyl Moiety

The reactivity of the benzoyl chloride functional group is widely utilized for the construction of various heterocyclic structures. By reacting with appropriate bifunctional nucleophiles, the 4-(3-bromothien-2-yl)benzoyl moiety can be readily incorporated as a key substituent on diverse ring systems.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, a class of five-membered heterocycles, can be achieved using 4-(3-bromothien-2-yl)benzoyl chloride as a key acylating agent. A common synthetic route involves the reaction of the benzoyl chloride with thiosemicarbazide. This initial step forms an N-acylthiosemicarbazide intermediate, which subsequently undergoes acid-catalyzed cyclodehydration to yield the 2-amino-5-aryl-1,3,4-thiadiazole ring. ijpcbs.comjocpr.com The amino group on the resulting thiadiazole can be further functionalized to generate a library of derivatives. nih.gov

Another pathway involves the reaction of the benzoyl chloride with hydrazonyl derivatives, which can then be cyclized using reagents like phosphorus pentachloride to form the thiadiazole ring. jocpr.com These synthetic strategies provide a direct method for incorporating the 4-(3-bromothien-2-yl)phenyl group at the 5-position of the 1,3,4-thiadiazole core, a scaffold known for its presence in various pharmacologically active compounds. nih.gov

Table 1: General Synthesis of 1,3,4-Thiadiazole Derivatives

Reactant 1 Reactant 2 Key Reagents Intermediate Product Final Product Structure
This compound Thiosemicarbazide Pyridine (B92270) (base) N-(4-(3-bromothien-2-yl)benzoyl)thiosemicarbazide

Quinazolinone scaffolds are readily synthesized using this compound through well-established procedures, most notably the Niementowski reaction or variations thereof. The primary method involves the acylation of a substituted anthranilic acid with the benzoyl chloride. researchgate.netnih.gov This reaction, typically conducted in the presence of a base like pyridine, yields an N-acylanthranilic acid intermediate.

Subsequent treatment of this intermediate with a dehydrating agent, such as acetic anhydride (B1165640) or phosphorus oxychloride, induces intramolecular cyclization to form the 2-substituted-4(3H)-quinazolinone. nih.gov This approach allows for the introduction of the bulky 4-(3-bromothien-2-yl)phenyl group at the 2-position of the quinazolinone core. The diversity of the final products can be expanded by using various substituted anthranilic acids as starting materials. researchgate.netnih.gov

Table 2: General Synthesis of 2-Substituted-4(3H)-quinazolinone Analogues

Reactant 1 Reactant 2 Reagents (Step 1) Reagents (Step 2) Final Product Structure
This compound Anthranilic Acid Pyridine or Et₃N Acetic Anhydride, reflux
This compound 5-Bromoanthranilic Acid Pyridine or Et₃N Acetic Anhydride, reflux

The synthesis of piperidine- and piperazine-based derivatives is achieved through a direct and efficient nucleophilic acyl substitution reaction. psu.edu The nitrogen atom of the piperidine (B6355638) or piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction is typically carried out under Schotten-Baumann conditions, using a base such as triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. nih.gov

This straightforward amidation process results in the formation of a stable amide bond, covalently linking the 4-(3-bromothien-2-yl)benzoyl moiety to the piperidine or piperazine scaffold. psu.edunih.gov The reaction is versatile and can be applied to a wide array of substituted piperidines and piperazines, providing a powerful tool for generating compound libraries for various applications. nih.gov

Table 3: Synthesis of Piperidine and Piperazine Amide Derivatives

Reactant 1 Reactant 2 Reagents Product Name Final Product Structure
This compound Piperidine Triethylamine, CH₂Cl₂ (4-(3-Bromothien-2-yl)phenyl)(piperidin-1-yl)methanone
This compound Piperazine Triethylamine, CH₂Cl₂ 1-(4-(3-Bromothien-2-yl)benzoyl)piperazine

Role in the Construction of Oligo- and Polythiophenes

The this compound molecule is an exemplary precursor for the synthesis of conjugated oligo- and polythiophenes. Its utility stems from the presence of the C-Br bond on the thiophene (B33073) ring, which is amenable to various metal-catalyzed cross-coupling reactions. After the benzoyl chloride moiety has been converted into a stable amide or ester, the remaining bromo-thienyl group can participate in reactions such as Suzuki, Stille, or Kumada coupling.

This allows the molecule to act as a monomer or a building block that can be polymerized or coupled with other aromatic units. For instance, polymerization via Suzuki coupling would involve reaction with a thiophene-diboronic ester, while Stille coupling could utilize a distannylthiophene derivative. The resulting polymers would feature a polythiophene backbone with pendant phenyl groups carrying the derivatized functionality. This approach enables the synthesis of highly functionalized, conjugated materials where the electronic properties of the polythiophene chain are modulated by the side groups originating from the initial benzoyl chloride reaction.

Development of Biologically Active Compound Libraries (focused on synthetic pathways, not biological activity itself)

This compound is a valuable scaffold for the combinatorial synthesis of compound libraries aimed at biological screening. mdpi.comnih.gov Its utility in this context arises from the ease with which the acyl chloride can be reacted with a vast array of nucleophiles to generate a diverse set of derivatives. jocpr.comechemi.com

The synthetic pathways outlined for heterocyclic systems such as quinazolinones, thiadiazoles, and piperazine amides (Sections 4.1.1-4.1.3) form the basis of this library development. nih.govresearchgate.net By employing a parallel synthesis approach, the single starting material can be reacted with hundreds of different commercially available amines, alcohols, hydrazines, and amino acids to rapidly produce a large and structurally diverse library of compounds. mdpi.com For example, reacting the benzoyl chloride with a panel of substituted anilines and amino acids generates libraries of benzamides and N-acyl amino acid derivatives, respectively. mdpi.com Each compound in the library retains the core 4-(3-bromothien-2-yl)phenyl structure but presents a unique functional group to interact with biological targets, facilitating the exploration of structure-activity relationships. researchgate.net

Contributions to Materials Science Precursors

The rigid, conjugated structure of the 4-(3-bromothien-2-yl)benzoyl moiety makes it an attractive building block for the synthesis of precursors for materials science. nih.gov The bi-aryl linkage between the phenyl and thiophene rings creates a planar and electron-rich system that is desirable for applications in organic electronics and optoelectronics.

Derivatives of this compound are explored as precursors for liquid crystals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The benzoyl chloride group allows for the attachment of various functional groups that can be used to tune the material's physical properties, such as its solubility, thermal stability, and self-assembly behavior. For example, attaching long alkyl chains can induce liquid crystalline phases, while incorporating electron-donating or -withdrawing groups can modify the electronic bandgap of the material. Furthermore, as discussed in section 4.2, the bromo-thienyl group serves as a reactive site for polymerization, leading to the formation of conductive polymers with tailored properties for use as semiconductors in organic field-effect transistors (OFETs). nih.gov

Synthesis of Organic Electronic Materials

The unique structure of this compound makes it a valuable building block for a variety of organic electronic materials, particularly conjugated polymers. These materials are the active components in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The synthesis of these materials often involves the creation of a polymer backbone with alternating electron-rich (donor) and electron-poor (acceptor) units to tune the electronic and optical properties.

One primary application of this compound is in the synthesis of poly(aryl ketone)s through Friedel-Crafts acylation polymerization. In this type of reaction, the benzoyl chloride moiety reacts with an electron-rich aromatic comonomer, such as a bis-thiophene or fluorene (B118485) derivative, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). pearson.com This reaction forms a ketone linkage, which can contribute to the electronic properties of the resulting polymer. The bromine atom on the thiophene ring remains intact during this process, providing a handle for subsequent modifications.

For instance, a poly(thienylene-phenylene-ketone) could be synthesized by reacting this compound with a suitable thiophene-based comonomer. The resulting polymer would possess a backbone with alternating thienyl and phenyl rings connected by ketone groups. The presence of the bromine atoms along the polymer chain would then allow for a second polymerization or modification step. This could involve, for example, a Suzuki coupling reaction with a boronic acid-functionalized monomer to introduce additional aromatic units and extend the conjugation length, a critical factor for efficient charge transport.

The synthesis of such polymers often involves a multi-step process, which can be summarized as follows:

Polycondensation via Friedel-Crafts Acylation: Reaction of this compound with an aromatic comonomer to form a brominated poly(aryl ketone).

Post-polymerization Modification: Subsequent cross-coupling reactions at the bromine sites to introduce new functionalities or extend the polymer backbone.

The properties of the final polymer, such as its solubility, thermal stability, and electronic characteristics, can be finely tuned by the choice of the comonomer and the nature of the groups introduced in the second step. The introduction of long alkyl or alkoxy side chains on the comonomer is a common strategy to improve the solubility and processability of the resulting rigid-rod conjugated polymers. mdpi.com

Property Typical Value/Characteristic
Polymerization MethodFriedel-Crafts Acylation, Suzuki/Stille Coupling
Common ComonomersThiophene, Fluorene, Carbazole (B46965) derivatives
Key FeatureBromo-functionality for post-polymerization modification
Resulting Polymer ClassConjugated Poly(aryl ketone)s

Precursors for Organic Photovoltaics

In the field of organic photovoltaics (OPVs), there is a continuous search for new materials with tailored energy levels and broad absorption spectra to efficiently harvest solar energy. Donor-acceptor (D-A) copolymers have emerged as a highly successful class of materials for the active layer in bulk heterojunction solar cells. nih.govrsc.org The strategic design of these copolymers allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving high open-circuit voltages (Voc) and efficient charge separation.

This compound is a promising precursor for the synthesis of such D-A copolymers. The benzoyl group can act as an electron-accepting unit, especially when linked via a ketone to the polymer backbone. The thienyl group is a well-known electron-donating moiety in photovoltaic polymers. rsc.org The bromine atom offers a versatile point for further chemical reactions, enabling the construction of complex polymer architectures.

A common synthetic strategy would involve the acylation of a donor-type monomer with this compound. For example, a reaction with a carbazole or benzodithiophene (BDT) based monomer could yield a small molecule or oligomer with a central ketone linkage. This intermediate, still possessing the reactive bromine atom, could then be used in a subsequent polymerization, such as a Stille or Suzuki polycondensation, with another stannylated or boronylated monomer. This approach allows for the precise placement of different functional units along the polymer chain.

The resulting polymers would have a structure where the electron-donating and electron-accepting moieties are arranged in a regular fashion, facilitating intramolecular charge transfer upon photoexcitation, which is a key process for photocurrent generation. The bromine atom on the thiophene ring is particularly useful as it allows for the introduction of other acceptor units, potentially leading to polymers with very low bandgaps that can absorb a larger portion of the solar spectrum. researchgate.net

The development of new D-A copolymers using precursors like this compound is an active area of research. The ability to create well-defined, complex macromolecular structures is essential for pushing the power conversion efficiencies of organic solar cells to higher levels.

Parameter Significance in Organic Photovoltaics
HOMO/LUMO Levels Determines the open-circuit voltage (Voc) and driving force for charge transfer.
Optical Bandgap Influences the range of the solar spectrum that can be absorbed.
Polymer Architecture Affects film morphology, charge mobility, and exciton (B1674681) diffusion.
Solubility Crucial for solution-based processing of the active layer.

Spectroscopic Characterization Methodologies for 4 3 Bromothien 2 Yl Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-(3-Bromothien-2-yl)benzoyl chloride, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques provides a complete picture of the proton and carbon environments and their interconnections.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to two distinct aromatic systems: the 1,4-disubstituted benzene (B151609) ring and the 2,3-disubstituted thiophene (B33073) ring.

The benzoyl portion of the molecule would feature two sets of doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing benzoyl chloride group (H-2' and H-6') would appear downfield compared to the protons meta to this group (H-3' and H-5').

The 3-bromothienyl substituent gives rise to two doublets for the thiophene ring protons (H-4 and H-5). These protons are coupled to each other, and their chemical shifts are influenced by the bromine atom and the connection to the phenyl ring. Based on data for similar substituted thiophenes, the proton adjacent to the sulfur atom (H-5) typically appears at a different chemical shift than the proton adjacent to the bromine-bearing carbon (H-4).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiophene H-57.30 - 7.50Doublet~5.5 - 6.0
Thiophene H-47.10 - 7.30Doublet~5.5 - 6.0
Benzene H-2', H-6'8.00 - 8.20Doublet~8.0 - 8.5
Benzene H-3', H-5'7.60 - 7.80Doublet~8.0 - 8.5

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the six carbons of the benzene ring, and the four carbons of the thiophene ring.

The carbonyl carbon (C=O) of the acyl chloride group is highly deshielded and would appear at the lowest field, typically in the range of 165-170 ppm. chemicalbook.com The carbon attached to the bromine atom (C-3) in the thiophene ring would show a signal in the range expected for a brominated sp² carbon. The other carbons of the thiophene and benzene rings can be assigned based on substitution effects and comparison with data from related compounds like 4-bromobenzoyl chloride and 3-bromothiophene (B43185). chemicalbook.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Benzene C-1'140 - 145
Benzene C-4'135 - 140
Benzene C-2', C-6'130 - 135
Benzene C-3', C-5'128 - 132
Thiophene C-2138 - 142
Thiophene C-5128 - 133
Thiophene C-4125 - 130
Thiophene C-3 (C-Br)110 - 115

To unambiguously assign all proton and carbon signals and confirm the connectivity between the two aromatic rings, two-dimensional (2D) NMR experiments are indispensable. researchgate.netsdsu.edu

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the thiophene ring (H-4 and H-5) and between the coupled protons on the benzene ring (H-2'/H-6' and H-3'/H-5'), confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It allows for the definitive assignment of each protonated carbon in the molecule by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

A cross-peak between the thiophene proton H-5 and the benzene carbon C-1', confirming the C-C bond linking the two rings.

Correlations from the benzene protons (H-3'/H-5') to the carbonyl carbon, confirming the position of the benzoyl group.

Correlations from the thiophene proton H-4 to the bromine-bearing carbon C-3.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride. This band is typically found at a higher frequency than the carbonyl absorption of corresponding ketones or carboxylic acids. nist.govresearchgate.net

Other significant absorption bands would include:

C=O Stretch (Acyl Chloride): A very strong and sharp band expected in the region of 1770-1800 cm⁻¹. Data for benzoyl chloride shows a strong peak around 1774 cm⁻¹. nist.gov

C-Cl Stretch: This vibration is expected in the fingerprint region, often between 800-600 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Multiple bands of medium to weak intensity in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

C-Br Stretch: A weak to medium absorption typically found in the lower frequency region of the spectrum (700-500 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=O Stretch (Acyl Chloride)1800 - 1770Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-Cl Stretch800 - 600Medium
C-Br Stretch700 - 500Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a compound upon ionization. For this compound (C₁₁H₆BrClOS), the molecular weight is 301.59 g/mol . echemi.comchemicalbook.com The mass spectrum would show a molecular ion peak cluster [M]⁺ and [M+2]⁺ corresponding to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Key fragmentation pathways under electron impact (EI) ionization would likely involve the loss of the most labile groups:

Loss of Chlorine: A significant peak corresponding to [M-Cl]⁺, forming a stable acylium ion. This is often a base peak for acyl chlorides.

Loss of Carbonyl Group: Subsequent loss of a CO molecule from the [M-Cl]⁺ fragment to give the [M-Cl-CO]⁺ ion.

Loss of Bromine: A peak corresponding to [M-Br]⁺.

Cleavage of the Biaryl Bond: Fragmentation at the bond connecting the thiophene and benzene rings, leading to ions corresponding to the bromothienyl cation and the chlorobenzoyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
Fragment IonPredicted m/z (for ³⁵Cl, ⁷⁹Br)Description
[C₁₁H₆BrClOS]⁺300Molecular Ion
[C₁₁H₆BrOS]⁺265Loss of Cl
[C₁₀H₆BrS]⁺237Loss of Cl and CO
[C₁₁H₆ClOS]⁺221Loss of Br
[C₇H₄ClO]⁺1394-Chlorobenzoyl cation
[C₄H₂BrS]⁺1613-Bromothienyl cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₆BrClOS. echemi.com The experimentally measured exact mass must match the theoretically calculated mass within a very narrow tolerance (usually < 5 ppm) to validate the proposed formula. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4-(3-Bromothien-2-yl)benzoyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed understanding of its geometry and electronic properties. nih.gov These calculations help in predicting the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

In this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) and phenyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient benzoyl chloride moiety, particularly the carbonyl carbon, which is the expected site for nucleophilic attack. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)4.70ELUMO - EHOMO, a measure of molecular stability and chemical reactivity.

Note: The values presented are illustrative and representative of those obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen and the chlorine atom of the benzoyl chloride group, highlighting them as primary sites for interaction with electrophiles or coordination to metal centers. The hydrogen atoms of the aromatic rings and the region around the bromine atom would exhibit positive potential, indicating sites for nucleophilic interaction. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. researchgate.net For this compound, MD simulations can explore the rotational freedom around the single bond connecting the thienyl and phenyl rings.

This analysis helps to identify the most stable conformations (rotamers) and the energy barriers between them. Understanding the preferred spatial arrangement of the two ring systems is crucial as it can influence the molecule's packing in the solid state and its reactivity. Furthermore, MD simulations can model how the molecule interacts with solvent molecules or other reactants in a solution, providing a dynamic picture of its behavior in a chemical environment.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the entire energy landscape of a chemical reaction involving this compound. researchgate.net A primary reaction of this compound is its reaction with nucleophiles (e.g., alcohols, amines, or water) at the highly reactive acyl chloride group.

Using DFT methods, the reaction pathway can be modeled to identify the transition state—the highest energy point along the reaction coordinate. physchemres.org The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, modeling the hydrolysis of the acyl chloride would reveal the mechanism, whether it proceeds through a concerted or a stepwise pathway involving a tetrahedral intermediate. This analysis provides fundamental insights into the kinetics and thermodynamics of its synthetic transformations. researchgate.net

Table 2: Illustrative Calculated Energy Profile for the Reaction with a Nucleophile

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + Nucleophile)0.0
Transition State+15.2
Tetrahedral Intermediate-5.8
Products-20.5

Note: The values are hypothetical and represent a typical energy profile for a nucleophilic acyl substitution reaction.

QSAR and Cheminformatics Applications (excluding biological activity predictions)

Quantitative Structure-Activity Relationship (QSAR) models relate the chemical structure of a compound to a specific activity. While often used for biological endpoints, the principles can be applied to physicochemical properties. Cheminformatics tools allow for the calculation of various molecular descriptors for this compound from its 2D or 3D structure. atlantis-press.comubaya.ac.id

These descriptors quantify various aspects of the molecule's structure and properties. They can be used to build models that predict properties such as solubility, chromatographic retention times, or stability without performing experiments. For instance, descriptors can be used in databases to classify the compound or to search for other compounds with similar physicochemical profiles for materials science applications. This approach aids in the rational design and screening of compounds for specific chemical purposes. nih.gov

Table 3: Selected Cheminformatic Descriptors for this compound

DescriptorCalculated ValueDefinition
Molecular Weight301.59 g/mol The sum of the atomic weights of all atoms in the molecule. echemi.com
cLogP4.8The calculated logarithm of the octanol-water partition coefficient, indicating lipophilicity.
Topological Polar Surface Area (TPSA)29.43 ŲThe surface sum over all polar atoms, primarily oxygen and nitrogen, an indicator of polarity.
Molar Refractivity70.1 cm³A measure of the total polarizability of a mole of a substance.

Note: These values are calculated from the molecular structure using standard cheminformatics software.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways

The traditional synthesis of benzoyl chloride and its derivatives often involves the use of hazardous reagents such as thionyl chloride or phosphorus pentachloride, which generate significant amounts of corrosive byproducts. Future research will likely focus on developing more environmentally benign synthetic routes to 4-(3-Bromothien-2-yl)benzoyl chloride.

One promising approach is the exploration of catalytic methods that avoid the use of stoichiometric chlorinating agents. For instance, processes that utilize catalysts to facilitate the conversion of the corresponding carboxylic acid, 4-(3-Bromothien-2-yl)benzoic acid, to the acyl chloride with less hazardous reagents would be a significant advancement. Furthermore, the synthesis of the biaryl precursor itself can be made more sustainable. Instead of traditional cross-coupling methods that may use toxic solvents and metal catalysts, future pathways could explore direct C-H arylation techniques.

The development of synthetic routes starting from bio-based feedstocks is another key area of green chemistry. While the direct synthesis of this specific compound from biomass is a long-term goal, research into producing thiophene-containing platform molecules from renewable resources is ongoing. For example, levulinic acid, a biomass-derived chemical, has been used to produce 5-methylthiophene-2-thiol, demonstrating the potential for creating S-heterocycles from non-fossil fuel sources vynova-group.com. Adapting such methodologies to produce the 3-bromothiophene (B43185) precursor for this compound would be a significant step towards a more sustainable manufacturing process.

Greener Synthesis StrategyPotential AdvantagesResearch Focus
Catalytic Acyl ChlorinationReduced hazardous waste, milder reaction conditions.Development of novel catalysts for the direct conversion of carboxylic acids to acyl chlorides.
Direct C-H ArylationImproved atom economy, reduced pre-functionalization steps.Catalyst design for the selective coupling of a bromothiophene with a benzoic acid precursor.
Bio-based PrecursorsReduced reliance on fossil fuels, utilization of renewable resources.Synthesis of thiophene (B33073) intermediates from biomass-derived platform molecules.

Integration into Flow Chemistry Systems

The synthesis of this compound and its subsequent reactions could be significantly enhanced through the adoption of continuous flow chemistry. Flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control.

For the synthesis of the biaryl backbone, flow chemistry can enable the rapid and controlled coupling of the thiophene and benzene (B151609) rings. Techniques such as flash chemistry in microreactors can be used for fast reactions like lithiation followed by Negishi coupling, allowing for the synthesis of functionalized biaryls in a matter of seconds under controlled temperature conditions wikipedia.org. The generation and use of highly reactive intermediates, such as aryllithium species, can be managed more safely in the confined environment of a flow reactor.

Flow Chemistry ApplicationKey Benefits
Biaryl SynthesisEnhanced control over fast reactions, improved safety for reactive intermediates, higher yields.
Acyl Chloride FormationSafer handling of hazardous reagents, precise control of reaction parameters, potential for in-line purification.
Telescoped ReactionsReduced workup and purification steps, increased overall process efficiency.

Exploration of Novel Catalytic Transformations

The structure of this compound offers two primary sites for catalytic transformations: the acyl chloride group and the C-Br bond on the thiophene ring. Future research should focus on leveraging these functionalities to create novel molecular structures.

The acyl chloride is a highly reactive group that can participate in a variety of cross-coupling reactions. For example, palladium-catalyzed acyl Sonogashira coupling with terminal alkynes can lead to the formation of ynones, which are valuable synthetic intermediates wikipedia.org. The development of new catalysts could expand the scope of this reaction to include a wider range of functional groups.

The bromine atom on the thiophene ring is a prime handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. A particularly interesting avenue for future research is the exploration of C-H activation at the thiophene ring. Recent studies have shown that palladium catalysts can selectively functionalize the C-H bond adjacent to the sulfur atom in bromothiophenes, leaving the C-Br bond intact for subsequent transformations mdpi.com. This orthogonal reactivity would allow for the sequential and regioselective introduction of different substituents onto the thiophene ring, leading to the synthesis of highly complex and functionalized molecules.

Catalytic TransformationPotential ProductsResearch Focus
Acyl Chloride Cross-CouplingYnones, ketones, amides, esters.Development of robust catalysts for coupling with various nucleophiles.
C-Br Cross-CouplingSubstituted biaryl compounds with extended conjugation.Exploration of various coupling partners (boronic acids, organostannanes, alkenes).
C-H Activation of ThiopheneSequentially functionalized thiophene derivatives.Design of catalysts for regioselective C-H functionalization in the presence of other reactive sites.

Design of Advanced Multifunctional Derivatives for Specific Applications

The unique combination of a thiophene and a benzoyl chloride moiety in this compound makes it an excellent building block for the design of advanced multifunctional materials. Thiophene-based materials are well-known for their applications in organic electronics, including organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and sensors mdpi.comncu.edu.twresearchgate.net.

By carefully selecting the reaction partners for both the acyl chloride and the bromothiophene functionalities, derivatives with tailored electronic and optical properties can be synthesized. For instance, coupling the acyl chloride with an electron-donating amine and the bromothiophene with an electron-accepting group via a Suzuki coupling could lead to the formation of a donor-π-acceptor (D-π-A) molecule. Such molecules are of great interest for applications in organic electronics and non-linear optics researchgate.net.

Furthermore, the benzoyl chloride group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. This could lead to the development of functional polymers with interesting electronic or sensory properties. The design of derivatives that can self-assemble into well-ordered structures is another promising area of research, as the performance of organic electronic devices is highly dependent on the molecular packing in the solid state. The synthesis of a library of derivatives of this compound and the systematic study of their structure-property relationships will be crucial for unlocking their full potential in materials science.

Application AreaDesign StrategyPotential Functionality
Organic ElectronicsSynthesis of D-π-A molecules, incorporation into conjugated polymers.Semiconducting, light-emitting, photovoltaic properties.
SensorsFunctionalization with specific recognition units.Chemo- or biosensing capabilities.
Functional PolymersPolymerization via the acyl chloride or bromothiophene group.Materials with tailored mechanical, thermal, and electronic properties.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Bromothien-2-yl)benzoyl chloride in laboratory settings?

  • Methodological Answer : The compound is typically synthesized by reacting 4-(3-Bromothien-2-yl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions. A representative protocol involves dissolving the benzoic acid derivative in SOCl₂, refluxing for 4–6 hours, and evaporating excess SOCl₂ under reduced pressure. The crude product is purified via recrystallization (e.g., using benzene) . Alternative reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride (ClCO)₂O may also be employed, depending on substrate compatibility. Monitoring gas evolution (HCl/SO₂) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons; δ ~2.8–3.2 ppm for thiophene protons) and ¹³C NMR (carbonyl carbon at ~170 ppm) confirm structural integrity.
  • IR Spectroscopy : Strong absorption bands at ~1770–1800 cm⁻¹ (C=O stretch) and ~600–700 cm⁻¹ (C-Cl stretch) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 320.94 for C₁₁H₇BrClO₂S). Ensure anhydrous conditions during sample preparation to avoid hydrolysis artifacts .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors.
  • Storage : Store in sealed, moisture-free containers under inert gas (argon/nitrogen) to avoid hydrolysis.
  • Emergency Measures : In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, use an eyewash station and seek medical attention. Refer to GHS Category 1B (skin corrosion) protocols .

Advanced Research Questions

Q. How does the electronic nature of the 3-bromothienyl substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine atom on the thiophene ring enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, this increased reactivity may lead to side reactions (e.g., hydrolysis or over-acylation). To mitigate this, use:
  • Low-temperature conditions (0–5°C).
  • Sterically hindered bases (e.g., N,N-diisopropylethylamine) to control reaction kinetics.
  • Kinetic monitoring via TLC or in situ IR to track intermediate formation .

Q. What strategies can mitigate decomposition issues when using this compound in moisture-sensitive reactions?

  • Methodological Answer :
  • Solvent Pre-Drying : Use molecular sieves (3Å) or distillation to dry solvents (e.g., THF, DCM) prior to use.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
  • Additive Stabilizers : Add anhydrous MgSO₄ or CaCl₂ to scavenge trace moisture.
  • Workup Optimization : Quench excess reagent with dry alcohol (e.g., methanol) before aqueous workup to minimize hydrolysis .

Q. How can researchers resolve contradictory data regarding the optimal reaction conditions for amide bond formation using this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary temperature (−20°C to 50°C), solvent polarity (DCM vs. DMF), and base (pyridine vs. DMAP) to identify optimal conditions.
  • Kinetic Profiling : Use in situ monitoring (e.g., ReactIR) to compare reaction rates and byproduct formation.
  • Cross-Validation : Compare results with structurally analogous benzoyl chlorides (e.g., 4-methylbenzoyl chloride, ) to identify trends in reactivity .

Data Contradiction Analysis

  • Synthesis Yield Variability :
    reports an 85% yield using SOCl₂, while other methods (e.g., PCl₅) may yield less due to competing side reactions. To address this:

    • Optimize stoichiometry (1.5–2.0 equivalents of SOCl₂).
    • Ensure complete removal of residual water from the benzoic acid precursor via azeotropic drying with toluene .
  • Stability in Solvents :
    Conflicting reports on stability in polar aprotic solvents (e.g., DMF) may arise from trace moisture content. Validate solvent dryness via Karl Fischer titration before use .

Key Applications in Research

  • Polymer Chemistry : Acts as a monomer for synthesizing conjugated polymers (e.g., polyacetylene derivatives, ).
  • Pharmaceutical Intermediates : Used in the synthesis of quinazolinone-based kinase inhibitors ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.